N-[4-(2-phenylethoxy)phenyl]nicotinamide
Description
Properties
IUPAC Name |
N-[4-(2-phenylethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(17-7-4-13-21-15-17)22-18-8-10-19(11-9-18)24-14-12-16-5-2-1-3-6-16/h1-11,13,15H,12,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZUMCLBWRJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Nicotinamide Derivatives
Below is a detailed comparison of N-[4-(2-phenylethoxy)phenyl]nicotinamide with structurally or functionally related compounds, including their synthesis, biological activities, and key structural features.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Influences on Activity: Electron-Withdrawing Groups: The 4-fluorophenyl group in may enhance metabolic stability, while the trifluoromethyl group in improves target selectivity . Bulky Substituents: The cyanocyclopentyl group in Apatinib () and the trimethoxybenzamido group in increase steric bulk, enhancing binding to hydrophobic kinase pockets . Linker Flexibility: Hydrazine linkers () allow conformational adaptability, improving interactions with VEGFR-2’s ATP-binding site .
Synthetic Challenges :
- Thermal coupling () risks methyl migration, necessitating alternative conditions for carbamoylnicotinamides .
- Hydrazine couplings () require precise stoichiometry and glacial acetic acid catalysis to avoid byproducts .
Biological Performance: VEGFR-2 Inhibition: Apatinib () and hydrazine-linked nicotinamides () show nanomolar to low-micromolar IC₅₀ values, underscoring the importance of pyridylmethylamino and hydrazone groups . Dual Mechanisms: Compounds in exhibit dual HDAC/tubulin inhibition, broadening their anticancer utility .
Q & A
Q. What are the established synthetic routes for N-[4-(2-phenylethoxy)phenyl]nicotinamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Phenoxy linkage formation : Reacting 4-hydroxyphenyl derivatives with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Using nicotinoyl chloride or activated esters (e.g., HATU/DIPEA) with the amine-functionalized intermediate .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
Optimization focuses on temperature control (reflux vs. room temperature) and stoichiometric ratios to maximize yield (reported yields: 60–75%) .
Q. How is this compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic methods:
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anti-inflammatory activity : Bovine serum albumin (BSA) denaturation assay and protease inhibition at concentrations of 10–100 μg/mL .
- Antioxidant potential : DPPH radical scavenging and nitric oxide (NO) inhibition assays, with IC₅₀ comparisons to ascorbic acid .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., ATCC-validated), solvent controls (DMSO <0.1%), and positive controls (e.g., indomethacin for anti-inflammatory assays) .
- Dose-response validation : Replicate results across ≥3 independent experiments with statistical significance (p <0.05) .
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition ELISA and in vivo models (e.g., carrageenan-induced paw edema) .
Q. What experimental and computational approaches are used to study target interactions?
- Methodological Answer : Combine molecular docking and wet-lab validation:
- Docking studies : Use AutoDock Vina to predict binding affinities with targets like VEGFR2 or COX-2, focusing on hydrogen bonds with the nicotinamide moiety .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) for prioritized targets .
- Thermal shift assay : Monitor protein stability shifts (ΔTm) to confirm ligand binding .
Q. How can structural modifications enhance the compound’s activity or selectivity?
- Methodological Answer : Derivative synthesis strategies include:
- Electron-withdrawing groups : Introduce -F or -NO₂ at the phenyl ring to improve receptor binding .
- Bioisosteric replacements : Replace the phenoxy group with thiophene or oxadiazole to modulate solubility and potency .
- Prodrug design : Add esterase-cleavable groups (e.g., acetyl) to enhance bioavailability .
Q. What methodologies are employed for metabolic stability and toxicity profiling?
- Methodological Answer : Key assays include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
